[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone
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Overview
Description
[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone is a complex organic compound that features a combination of isoquinoline, piperazine, and methanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone.
Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated isoquinoline is coupled with a piperazine derivative under basic conditions.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery programs.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of advanced materials.
Mechanism of Action
The mechanism of action of [4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The isoquinoline moiety may interact with neurotransmitter receptors, while the piperazine ring can modulate receptor activity. The sulfonyl and methanone groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-chloro-2-(trifluoromethyl)phenyl]methanone
- [4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-bromo-2-(trifluoromethyl)phenyl]methanone
Uniqueness
The presence of the fluoro and trifluoromethyl groups in [4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone imparts unique electronic properties, enhancing its binding affinity and specificity compared to similar compounds. These groups also influence the compound’s metabolic stability and pharmacokinetic profile.
Properties
Molecular Formula |
C28H27F4N3O4S |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C28H27F4N3O4S/c1-39-26-9-7-22(40(37,38)35-11-10-19-4-2-3-5-20(19)18-35)17-25(26)33-12-14-34(15-13-33)27(36)23-8-6-21(29)16-24(23)28(30,31)32/h2-9,16-17H,10-15,18H2,1H3 |
InChI Key |
MFQBJWVTKPJNEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
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